molecular formula C18H20O3 B14202165 Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate CAS No. 917592-90-6

Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate

Cat. No.: B14202165
CAS No.: 917592-90-6
M. Wt: 284.3 g/mol
InChI Key: ISDQQRXSBIADDW-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate is an organic compound with a complex structure that includes multiple methyl groups and a phenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical studies.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism by which Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-trimethylbenzoate
  • Methyl 2,4,6-trimethylbenzoate
  • Methyl 4-methylphenoxybenzoate

Uniqueness

Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate is unique due to the presence of both multiple methyl groups and a phenoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

917592-90-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate

InChI

InChI=1S/C18H20O3/c1-11-6-8-15(9-7-11)21-16-10-12(2)13(3)14(4)17(16)18(19)20-5/h6-10H,1-5H3

InChI Key

ISDQQRXSBIADDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2)C)C)C)C(=O)OC

Origin of Product

United States

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